molecular formula C18H19N5OS B2812550 (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 873856-81-6

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2812550
CAS No.: 873856-81-6
M. Wt: 353.44
InChI Key: RQFYYXZPAAGEQV-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety linked to a pyrazine ring, which is further connected to an ethylpiperazine group through a methanone bridge. The intricate structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other scientific disciplines.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes and proteins

Cellular Effects

Benzothiazole derivatives have been shown to exhibit potent cytotoxicity against various human cancer cell lines

Molecular Mechanism

Benzothiazole derivatives have been shown to inhibit topoisomerase I, a key enzyme involved in DNA replication . This suggests that (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone may exert its effects at the molecular level through interactions with biomolecules and potential changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d]thiazole core, which is then coupled with a pyrazine derivativeThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-phenylpiperazin-1-yl)methanone: Contains a phenyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone imparts unique steric and electronic properties, which can influence its binding affinity and specificity towards biological targets. This makes it distinct from its analogs and potentially more effective in certain applications .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-22-9-11-23(12-10-22)18(24)16-15(19-7-8-20-16)17-21-13-5-3-4-6-14(13)25-17/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFYYXZPAAGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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